1-Methyl-5-oxopyrazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-oxopyrazolidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolidine ring with a carboxylic acid group at the 4-position and a methyl group at the 1-position
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-oxopyrazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent oxidation to form the desired pyrazolidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-5-oxopyrazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-oxopyrazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Methyl-5-oxopyrazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-oxopyrazolidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure but differ in functional groups and substitution patterns.
Pyrrolidine derivatives: These compounds have a similar five-membered ring but with different nitrogen positioning and functional groups.
Oxazole derivatives: These compounds feature an oxygen atom in the ring, leading to different chemical properties and reactivity . The uniqueness of this compound lies in its specific substitution pattern and the presence of both a carboxylic acid and a methyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H8N2O3 |
---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
1-methyl-5-oxopyrazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c1-7-4(8)3(2-6-7)5(9)10/h3,6H,2H2,1H3,(H,9,10) |
InChI-Schlüssel |
HIJJWNFRHKTKOD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.